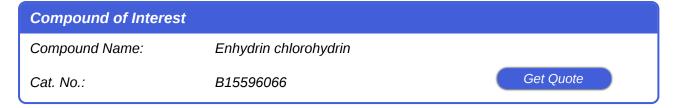


An In-depth Technical Guide on Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Enhydrin chlorohydrin**, a chlorinated sesquiterpene lactone. The document details its molecular characteristics, putative biological activity, and the general experimental protocols relevant to its class of compounds.

Molecular Profile of Enhydrin Chlorohydrin

Enhydrin chlorohydrin is a chlorinated derivative of Enhydrin, a sesquiterpene lactone belonging to the melampolide class. It has been identified as a natural product, likely isolated from plants of the genus Enhydra.

Chemical Formula and Molecular Weight

The chemical properties of **Enhydrin chlorohydrin** are summarized in the table below.



| Property | Value |
|-------------------|---|
| Molecular Formula | C23H29ClO10 |
| Molecular Weight | 500.92 g/mol |
| CAS Number | 38230-99-8 |
| IUPAC Name | methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate |

Putative Biological Activity and Mechanism of Action

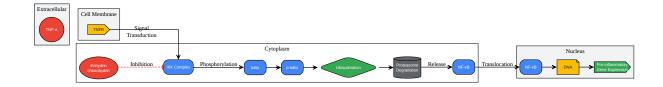
While specific biological data for **Enhydrin chlorohydrin** is limited in publicly available literature, the activities of the broader class of sesquiterpene lactones, particularly chlorinated derivatives, are well-documented. These compounds are known to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][2] NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The α -methylene- γ -lactone moiety present in many sesquiterpene lactones is a key pharmacophore that can alkylate and inactivate components of the NF- κ B pathway.[2]

The proposed mechanism involves the inhibition of IkB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IkBa. This keeps NF-kB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3]





Click to download full resolution via product page

Figure 1: Proposed mechanism of NF-kB inhibition by Enhydrin chlorohydrin.

Cytotoxic Activity

Chlorinated sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often linked to the induction of apoptosis. The electrophilic nature of the α -methylene- γ -lactone group allows these compounds to react with nucleophilic groups in cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of **Enhydrin chlorohydrin** are not readily available in the public domain. However, based on the literature for related compounds, a general methodology can be outlined.[5]

Isolation of Chlorinated Melampolides from Enhydra fluctuans

The isolation of chlorinated melampolides, such as **Enhydrin chlorohydrin**, from the leaves of Enhydra fluctuans typically involves the following steps:



Extraction:

- Air-dried and powdered leaves of Enhydra fluctuans are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- The solvent is then removed under reduced pressure to yield a crude extract.

Fractionation:

- The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.
- The organic phase, containing the sesquiterpene lactones, is concentrated.
- Chromatographic Purification:
 - The concentrated extract is subjected to column chromatography over silica gel.
 - A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.
 - Fractions are monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds of interest are further purified by preparative highperformance liquid chromatography (HPLC) to yield the pure chlorinated melampolides.

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

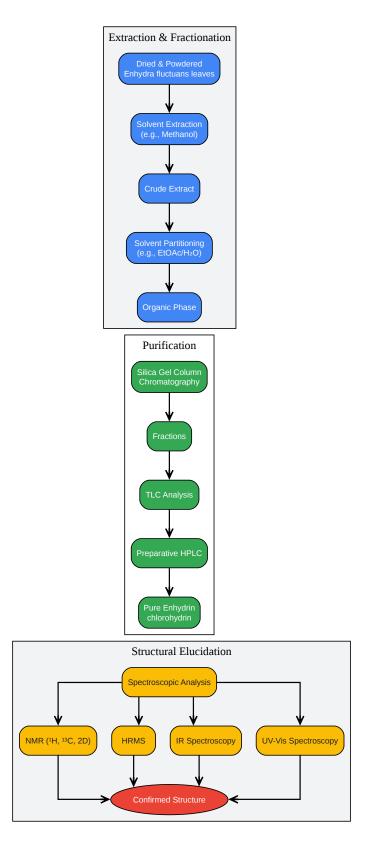






- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the lactone and ester groups) and hydroxyl groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.





Click to download full resolution via product page

Figure 2: General experimental workflow for the isolation and characterization.



Summary and Future Directions

Enhydrin chlorohydrin represents an interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug discovery. Its structural relationship to other bioactive sesquiterpene lactones suggests that it likely shares a similar mechanism of action involving the modulation of key cellular signaling pathways such as NF-κB.

Further research is warranted to:

- Develop a robust and scalable synthesis of Enhydrin chlorohydrin to enable more extensive biological evaluation.
- Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological targets and pharmacological effects.
- Investigate its structure-activity relationship to guide the design of novel and more potent analogues.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of **Enhydrin chlorohydrin** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]



- 5. Sesquiterpene lactones from Enhydra fluctuans [agris.fao.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on Enhydrin Chlorohydrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596066#enhydrin-chlorohydrin-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com